molecular formula C17H26N2O3S B4445955 N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide

N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide

Cat. No. B4445955
M. Wt: 338.5 g/mol
InChI Key: FBYZDYODCFGJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide, commonly known as AZP, is a synthetic compound that belongs to the class of sulfonamide-based drugs. It has been widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of AZP is not fully understood, but it is believed to work through the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including acid-base regulation, ion transport, and fluid secretion. By inhibiting carbonic anhydrase, AZP may alter these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
AZP has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, it has been shown to modulate the activity of certain ion channels and transporters, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

AZP has several advantages for lab experiments, including its relatively low cost and easy synthesis. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations. These factors should be taken into consideration when designing experiments using AZP.

Future Directions

There are several potential future directions for research on AZP. These include further investigation into its mechanism of action, optimization of its pharmacological properties, and exploration of its therapeutic potential in various diseases. Additionally, AZP may have applications in other fields, such as materials science and catalysis, which could be explored in future studies.
Conclusion:
In conclusion, AZP is a synthetic compound that has been widely studied for its potential therapeutic properties in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. While further research is needed to fully understand its mechanism of action and optimize its pharmacological properties, AZP has the potential to be a valuable tool for scientific research.

Scientific Research Applications

AZP has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

N-[1-(azepan-1-yl)-1-oxobutan-2-yl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-16(17(20)18-13-9-4-5-10-14-18)19(23(2,21)22)15-11-7-6-8-12-15/h6-8,11-12,16H,3-5,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZDYODCFGJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCCC1)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide
Reactant of Route 3
N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide
Reactant of Route 4
N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide
Reactant of Route 5
N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide
Reactant of Route 6
N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.